molecular formula C16H33NO2 B1268276 2-Aminohexadecanoic acid CAS No. 7769-79-1

2-Aminohexadecanoic acid

Cat. No. B1268276
CAS RN: 7769-79-1
M. Wt: 271.44 g/mol
InChI Key: XELWBYCKQCNAGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related long-chain fatty acids involves various chemical strategies. For example, the synthesis of both enantiomers of 2-bromohexadecanoic acid is achieved through diastereoselective bromination and subsequent removal of chiral auxiliary (D. Hernanz et al., 1995). Similarly, [2S-2-2H]- and [2R-2-2H]hexadecanoic acids are synthesized from microbial sources and chemical modifications to achieve high yields and isotopic purity (A. P. Tulloch, 1982).

Molecular Structure Analysis

The molecular structure of such compounds is determined through various spectroscopic methods, including NMR and mass spectrometry. The structural characterization of triorganotin(IV) complexes of certain amino acetic acids demonstrates the importance of molecular structure analysis in understanding the chemical behavior and reactivity of these compounds (T. Baul et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving long-chain fatty acids often include bromination, hydrogenation, and condensation reactions. For instance, an improved synthesis of specific amino acids using Evans' asymmetric alkylation highlights the chemical reactivity of these molecules (Wei Zhang et al., 2011). The bridging effect of potassium fluoride in synthesizing natural amino acids also illustrates the diverse chemical properties and reactions these compounds can undergo (A. Solladié-Cavallo* & N. Khiar, 1990).

Physical Properties Analysis

The physical properties of long-chain fatty acids, including 2-Aminohexadecanoic acid and its analogs, are crucial for their applications. These properties are often studied through spectroscopic and crystallographic methods to determine melting points, solubility, and crystal structure.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for understanding the applications and reactivity of 2-Aminohexadecanoic acid and related compounds. Studies such as the enantioselective synthesis of amino acids provide valuable insights into the chemical properties of these molecules (M. Burk et al., 2003).

Scientific Research Applications

Application in Drug Delivery and Immunogenicity Enhancement

  • Summary of the Application: 2-Aminohexadecanoic acid is a fatty acid used in the preparation of lipidic amino acids and their homo- and hetero-oligomers . These compounds have potential applications in enhancing the immunogenicity of synthetic peptides .
  • Methods of Application: While the exact methods of application are not specified, it is likely that 2-Aminohexadecanoic acid is chemically bonded to other amino acids to form lipidic amino acids. These compounds can then be used to enhance the immunogenicity of synthetic peptides .
  • Results or Outcomes: The use of 2-Aminohexadecanoic acid in this way could potentially address hindrances to drug uptake such as the blood-brain barrier and intra- and extracellular peptidases .

Synthesis of Fruiting-Inducing Cerebroside

  • Summary of the Application: 2-Aminohexadecanoic acid has been used in the synthesis of isomers and analogs of a specific ceramide . This ceramide is part of the fruiting-inducing cerebroside in a basidiomycete Schizophyllum commune .
  • Methods of Application: The compounds were synthesized by employing 2-aminohexadecanoic acid and serine as the chiral sources .
  • Results or Outcomes: The synthesized compounds served for an assay of fruiting-inducing activity on Schizophyllum commune .

Synthesis of Lipopeptides for T Cell Response Study

  • Summary of the Application: 2-Aminohexadecanoic acid has been used in the synthesis of lipopeptides of the immunodominant epitope hMBP (83-99) . These lipopeptides are used for the study of T cell response .
  • Methods of Application: A synthetic pathway for (±)-N-Fmoc-Ahd-OH (Ahd: 2-aminohexadecanoic acid) was developed, which was used to synthesize diastereomeric peptides .
  • Results or Outcomes: MBP-specific T cell lines recognizing the immunodominant epitope hMBP (83-99) have been generated . Their proliferative response to the native peptide and to some lipoderivatives has been investigated .

Synthesis of Gd2O3 Nanocrystals

  • Summary of the Application: 2-Aminohexadecanoic acid has been used in the synthesis of Gd2O3 nanocrystals . These nanocrystals have potential applications in biomedicine .
  • Methods of Application: The exact methods of application are not specified, but it is likely that 2-Aminohexadecanoic acid is used in the synthesis process of Gd2O3 nanocrystals .
  • Results or Outcomes: The synthesized Gd2O3 nanocrystals were functionalised by organic acids .

Synthesis of Non-Covalent Inhibitors of the 20S Proteasome

  • Summary of the Application: 2-Aminohexadecanoic acid has been used in the synthesis of lipopeptides, a new class of non-covalent inhibitors of the 20S proteasome .
  • Methods of Application: The exact methods of application are not specified, but it is likely that 2-Aminohexadecanoic acid is used in the synthesis process of these lipopeptides .
  • Results or Outcomes: The synthesized lipopeptides have been assayed for their inhibitory capacities .

Safety And Hazards

2-Aminohexadecanoic acid is not classified as a hazardous substance or mixture . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if not breathing .

properties

IUPAC Name

2-aminohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELWBYCKQCNAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328318
Record name 2-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohexadecanoic acid

CAS RN

7769-79-1
Record name 2-Aminohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7769-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

830 mg (1.53 mmole) of the N-hydroxysuccinimide ester of 3β-(2'-carboxymethoxycholest-5-ene) obtained as previously described (Ahmad et al. J. Chem., 24, 143-151) was added to a solution of 746 mg (1.53 mmoles) of Nα-Fmoc-lysine trifluoroacetate (obtained by trifluoroacetic acid deprotection of Nα-Fmoc-NεBoc-lysine), and 0.214 ml of triethylamine in 5 ml of methylene chloride. The reaction mixture was stirred overnight at room temperature. After addition of methanol (5 ml), and methylene chloride (20 ml), the reaction mixture was washed with 10-2 aqueous HCl. The organic layer was dried, and evaporated to give crystals. Yield: 0.88 g (73%). m.p.=89° C. Rf=0.5 (methylene chloride/methanol, 9/1), m/z: 795 [M+H]+.
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
830 mg
Type
reactant
Reaction Step One
[Compound]
Name
3β-(2'-carboxymethoxycholest-5-ene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Nα-Fmoc-lysine trifluoroacetate
Quantity
746 mg
Type
reactant
Reaction Step Two
Quantity
0.214 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
S Mazzucco, E Nardi, M Chelli, M Ginanneschi… - Letters in Peptide …, 1999 - Springer
… To this aim, we developed a synthetic pathway for (=k)-N-Fmoc-Ahd-OH (Ahd: 2-aminohexadecanoic acid) which was used to synthesize diastereomeric peptides which were …
Number of citations: 7 link.springer.com
M Budani, M Mylvaganam, B Binnington… - Journal of Lipid …, 2016 - ASBMB
… , photoreactive GlcCer analog in which the reactive nitrene is closely apposed to the GlcCer head group, by substituting the native fatty acid with d, l-2-aminohexadecanoic acid. Two …
Number of citations: 4 www.jlr.org
K Mori, T Kinsho - Liebigs Annalen der Chemie, 1988 - Wiley Online Library
… utilities of (R)-2-aminohexadecanoic acid (D) and (S)-serine (G) as the chiral sources in cerebroside synthesis 5,6). Accordingly, 4,s-sphingadienine (B) could be synthesized by con…
M Koppitz, M Huenges, R Gratias… - Helvetica chimica …, 1997 - Wiley Online Library
… For the D-Phe-Xaa lead structure I, we incorporated (2S)-2-aminohexadecanoic acid (Ahd, + 1) and the achiral amino acid N-hexadecylglycine (Hd-Gly, + 2). For the Phe-D-Xaa …
Number of citations: 29 onlinelibrary.wiley.com
A Gholami, S Rasoul-amini, A Ebrahiminezhad… - 2015 - academia.edu
… An amino acid (glycine) and two novel lipo-amino acids (2 amino-hexanoic acid and 2 aminohexadecanoic acid) coated magnetic nanoparticles were characterized by various …
Number of citations: 0 www.academia.edu
HS Hwang, JK Winkler‐Moser, KM Doll… - European Journal of …, 2019 - Wiley Online Library
… Antioxidant activity of DL-alanine (C3), DL-2-aminobutyric acid (C4), DL-norleucine (C6), DL-2-aminocaprylic acid (C8), and 2-aminohexadecanoic acid (C18) at the concentration of 5.5 …
Number of citations: 18 onlinelibrary.wiley.com
K Mori, Y Funaki - Tetrahedron, 1985 - Elsevier
The title compound was synthesized by employing (R )-2-aminohexadecanoic acid, D-glucose and (S )-serine as the chiral sources, and the synthetic sample was found to be …
Number of citations: 87 www.sciencedirect.com
Y FUNAKI, G KAWAI, K MORI - Agricultural and Biological Chemistry, 1986 - jlc.jst.go.jp
… The title compounds were synthesized by employing 2-aminohexadecanoic acid and serine as the chiral sources, and served for an assay of fruiting-inducing activity on Schizophyllum …
Number of citations: 3 jlc.jst.go.jp
A Chiou, T Markidis, V Constantinou-Kokotou… - Organic …, 2000 - ACS Publications
… The racemic 2-hydroxy fatty acid was prepared by deamination of the corresponding 2-aminohexadecanoic acid 19 using NaNO 2 under acidic conditions. The α-hydroxy amide 7 was …
Number of citations: 87 pubs.acs.org
JX Fan, ZB Hu, HY Gu, WQ Qu, W Li, BW Qi… - Science China …, 2023 - Springer
… Lipid-modified FITC was first synthesized by bonding FITC at the carboxyl end of 2-aminohexadecanoic acid to obtain Lip-FITC as illustrated in Figure 3a [29,30]. The characterization of …
Number of citations: 0 link.springer.com

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